![molecular formula C20H42O2Sn B14598872 Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane CAS No. 61266-54-4](/img/structure/B14598872.png)
Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a complex organic moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane typically involves the reaction of tributylstannyl chloride with an appropriate epoxide derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used include tetrahydrofuran (THF) and dichloromethane, with the reaction temperature maintained at low to moderate levels to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The butyl groups can be substituted with other organic moieties under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups .
科学的研究の応用
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with different organic and inorganic species, facilitating various chemical transformations. The pathways involved include radical formation and electron transfer processes, which are crucial for its reactivity in organic synthesis .
類似化合物との比較
Similar Compounds
Vinyl tributyltin: An organotin compound with a vinyl group instead of the epoxide moiety.
Trimethyl(tributylstannyl)silane: Contains a trimethylsilyl group in place of the epoxide moiety.
Uniqueness
Tributyl[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane is unique due to the presence of the epoxide ring, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain organic synthesis applications where other organotin compounds may not be as effective .
特性
CAS番号 |
61266-54-4 |
|---|---|
分子式 |
C20H42O2Sn |
分子量 |
433.3 g/mol |
IUPAC名 |
tributyl-[2-(3,3-dimethyloxiran-2-yl)-2-methylpropoxy]stannane |
InChI |
InChI=1S/C8H15O2.3C4H9.Sn/c1-7(2,5-9)6-8(3,4)10-6;3*1-3-4-2;/h6H,5H2,1-4H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChIキー |
MGZVBOVAFDKIBC-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)OCC(C)(C)C1C(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



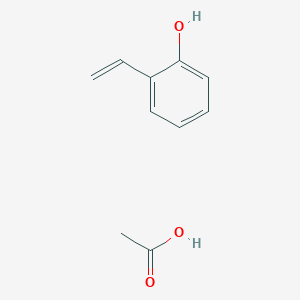
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)

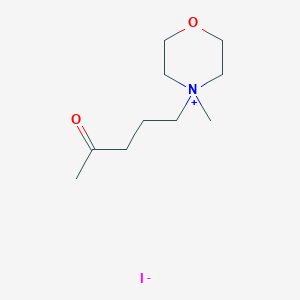
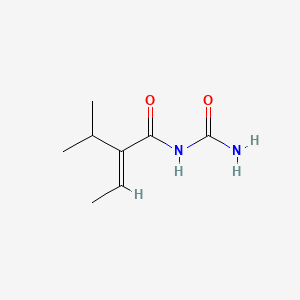

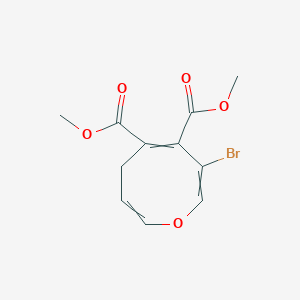
![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)

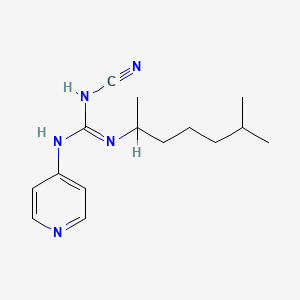
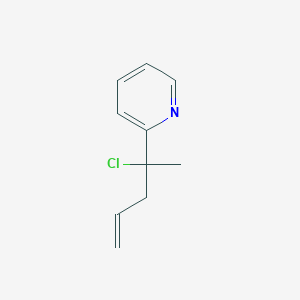
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)

